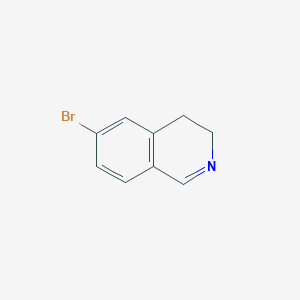

6-Bromo-3,4-dihydroisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN |

|---|---|

Molecular Weight |

210.07 g/mol |

IUPAC Name |

6-bromo-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C9H8BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5-6H,3-4H2 |

InChI Key |

DDEKKBPJSAWGLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=CC2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 3,4 Dihydroisoquinoline and Its Derivatives

Classical Cyclization Reactions Towards 3,4-Dihydroisoquinolines

Traditional methods for the construction of the 3,4-dihydroisoquinoline (B110456) core have long relied on powerful acid-catalyzed cyclization reactions. These foundational methods, while sometimes requiring harsh conditions, remain relevant in contemporary synthesis.

Bischler-Napieralski Type Cyclizations and Their Adaptations for 6-Bromo Substitution

The Bischler-Napieralski reaction is a cornerstone in isoquinoline (B145761) synthesis, involving the intramolecular cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. organicreactions.orgwikipedia.org The reaction is typically promoted by strong dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) under reflux conditions. wikipedia.orgorganic-chemistry.org

To achieve the desired 6-bromo substitution, the synthesis commences with a correspondingly substituted β-phenylethylamine, namely 2-(3-bromophenyl)ethan-1-amine. This starting material is then acylated to form the necessary N-acyl-β-(3-bromophenyl)ethylamide precursor. The crucial cyclization step then proceeds via an intramolecular electrophilic aromatic substitution. The electron-withdrawing nature of the bromine atom deactivates the aromatic ring, often necessitating more forceful reaction conditions to drive the cyclization to completion. wikipedia.org The cyclization preferentially occurs at the position para to the bromine atom, leading to the formation of 7-bromo-3,4-dihydroisoquinoline (B8779688). To obtain the 6-bromo isomer, one must start with a 4-bromo-substituted phenethylamine (B48288) derivative.

The mechanism of the Bischler-Napieralski reaction is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reagents and conditions employed. wikipedia.org The use of milder reagents has been explored to improve the tolerance of the reaction to sensitive functional groups. organic-chemistry.org For instance, a method utilizing bromotriphenoxyphosphonium bromide at low temperatures has been shown to effectively cyclize substituted β-phenylethylamides under gentle conditions. organic-chemistry.org

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

| Dehydrating Agent | Typical Conditions | Notes |

|---|---|---|

| POCl₃ (Phosphoryl Chloride) | Refluxing toluene (B28343) or xylene | Widely used, can be harsh. |

| P₂O₅ (Phosphorus Pentoxide) | Refluxing POCl₃ or other high-boiling solvents | Effective for electron-deficient rings. |

| Tf₂O (Triflic Anhydride) | With 2-chloropyridine, mild conditions | Allows for lower reaction temperatures. organic-chemistry.org |

Pictet-Spengler Reactions and Their Relevance to Dihydroisoquinoline Synthesis

The Pictet-Spengler reaction offers another classical route, condensing a β-arylethylamine with an aldehyde or ketone to yield a tetrahydroisoquinoline, which can then be oxidized to the corresponding 3,4-dihydroisoquinoline. wikipedia.orgdepaul.edu The reaction is catalyzed by acid and proceeds through an initial condensation to form a Schiff base, which then cyclizes via an intramolecular electrophilic attack on the aromatic ring. wikipedia.org

For the synthesis of a 6-bromo substituted dihydroisoquinoline, a 4-bromo-β-phenylethylamine would be the required starting material. The reaction's success is highly dependent on the nucleophilicity of the aromatic ring. wikipedia.org The presence of a deactivating bromo substituent can render the cyclization challenging, often requiring stronger acids and higher temperatures. wikipedia.org While the direct product of the Pictet-Spengler reaction is a tetrahydroisoquinoline, subsequent oxidation provides access to the desired 3,4-dihydroisoquinoline scaffold.

Modern Approaches to 6-Bromo-3,4-dihydroisoquinoline Formation

Contemporary synthetic chemistry has introduced more sophisticated and often milder methods for the construction of the this compound ring system, offering greater control and efficiency.

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. semanticscholar.orgdntb.gov.ua Palladium-catalyzed reactions, in particular, have been employed for the synthesis of isoquinoline derivatives. researchgate.net One such approach involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides. researchgate.net By carefully selecting the palladium catalyst and additives, the reaction can be directed to selectively produce 4-bromoisoquinolines. researchgate.net While this provides the fully aromatic isoquinoline, subsequent reduction would be necessary to obtain the 3,4-dihydroisoquinoline target.

Directed Ortho-Lithiation Strategies for Regioselective Bromination and Cyclization

Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. semanticscholar.orguwindsor.ca This strategy involves the use of a directing metalating group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. semanticscholar.org This allows for the precise introduction of a bromine atom.

In the context of this compound synthesis, one could envision a strategy where a suitable phenethylamine precursor bearing a directing group is first cyclized to the dihydroisoquinoline. Subsequently, a directed ortho-lithiation followed by quenching with an electrophilic bromine source (e.g., CBr₄ or 1,2-dibromoethane) would install the bromine atom at the desired position. Alternatively, a pre-brominated substrate could be subjected to lithiation and subsequent cyclization. The choice of base is critical, with reagents like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) often being necessary for the deprotonation of aryl halides to avoid halogen-metal exchange. semanticscholar.orgsciencemadness.org

Intramolecular Annulation Reactions

Intramolecular annulation reactions represent a diverse set of strategies for ring formation. A notable modern approach involves a tandem annulation promoted by triflic anhydride (B1165640) (Tf₂O) from phenylethanols and nitriles. organic-chemistry.org This method proceeds through a phenonium ion intermediate, leading to the formation of 3,4-dihydroisoquinolines. To obtain the 6-bromo derivative, a 4-bromophenylethanol would be the logical starting material. This approach offers the advantage of constructing the dihydroisoquinoline core in a single, efficient step from readily available precursors.

Another innovative method involves the intramolecular cycloaddition of α-azido carbonyl compounds that have a 2-alkenylaryl moiety at the α-position. organic-chemistry.org This reaction proceeds through a 1,3-dipolar cycloaddition of the azide (B81097) onto the alkene, followed by a 6π-electrocyclization of an N-H imine intermediate to furnish the isoquinoline derivative. organic-chemistry.org Adapting this methodology for this compound would require the synthesis of a suitably brominated 2-alkenylaryl precursor.

Photochemical and Electrochemical Synthetic Routes to this compound Scaffolds

Modern synthetic methods are continually being developed to construct the 3,4-dihydroisoquinoline core under mild and efficient conditions. Among these, photochemical and electrochemical approaches offer unique advantages.

While specific examples for the direct photochemical synthesis of this compound are not extensively documented, photoredox catalysis represents a promising strategy. For instance, iron photoredox catalysis has been employed to generate carbamoyl (B1232498) radicals from oxamic acids under blue LED light. These radicals can then engage in addition reactions with suitable alkene precursors, followed by cyclization to form polycyclic dihydroquinolinones. This type of transformation suggests a potential pathway for the construction of functionalized dihydroisoquinoline scaffolds through light-mediated processes.

Electrochemical synthesis provides an alternative approach, often avoiding the need for stoichiometric chemical oxidants or reductants. Although direct electrochemical synthesis of this compound is not prominently reported, the principles of electrochemical cyclization of phenylethylamine derivatives are established. Such methods could potentially be adapted for the synthesis of the 6-bromo analog.

Synthesis of N-Protected this compound Derivatives

The nitrogen atom of the 3,4-dihydroisoquinoline ring often requires protection to modulate its reactivity during synthetic transformations. Carbamates, acyl, and sulfonyl groups are commonly employed for this purpose.

Introduction and Removal of N-Carbamate Protecting Groups (e.g., Boc-protected derivatives)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the dihydroisoquinoline core due to its stability under various reaction conditions and its facile removal under acidic conditions.

The introduction of the Boc group is typically achieved by reacting the secondary amine of 6-bromo-1,2,3,4-tetrahydroisoquinoline (B1287784) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent like dichloromethane (B109758). The resulting N-Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline can then be selectively oxidized to the desired 6-bromo-N-Boc-3,4-dihydroisoquinoline, although specific conditions for this oxidation are substrate-dependent.

Removal of the Boc protecting group is commonly accomplished by treatment with a strong acid. Trifluoroacetic acid (TFA) in dichloromethane is a standard method for Boc deprotection, regenerating the secondary amine. abovchem.com Alternative, milder methods have also been developed. For example, a solvent-free mechanochemical approach using p-toluenesulfonic acid monohydrate has been shown to be effective for the deprotection of various Boc-protected amines by ball milling. rsc.org This method offers a green alternative to traditional solvent-based procedures. rsc.org

| Method | Reagents | Conditions | Outcome |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP) | Dichloromethane | Formation of N-Boc derivative abovchem.com |

| Deprotection (Acidic) | Trifluoroacetic acid (TFA) | Dichloromethane | Removal of Boc group abovchem.com |

| Deprotection (Mechanochemical) | p-Toluenesulfonic acid monohydrate | Solvent-free, ball milling | Removal of Boc group rsc.org |

Formation of N-Acylated and N-Sulfonated this compound Derivatives

N-acylation and N-sulfonation of the 3,4-dihydroisoquinoline nitrogen introduce electron-withdrawing groups that can influence the reactivity of the heterocyclic ring and provide a handle for further functionalization.

N-acylation can be achieved by treating the parent this compound with an appropriate acylating agent, such as an acid chloride or anhydride, in the presence of a base. A facile procedure for the synthesis of N-alkylated 3,4-dihydroisoquinolinones involves the N-alkylation of a 3,3'-dimethyl-3,4-dihydroisoquinoline derivative, followed by oxidation of the resulting iminium salt. rsc.org For instance, 5-bromo-3,3-dimethyl-3,4-dihydroisoquinoline can be reacted with methyl bromoacetate (B1195939) to yield the corresponding N-alkoxycarbonylmethyl derivative. rsc.org

N-sulfonylation is typically performed using a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270) or triethylamine. The resulting N-sulfonylated derivatives are often stable crystalline solids. While specific examples for this compound are not prevalent in the literature, this represents a standard transformation for related heterocyclic systems.

Stereoselective Synthesis of this compound Analogs

The development of stereoselective methods to introduce chirality into the 3,4-dihydroisoquinoline framework is of paramount importance for the synthesis of enantiomerically pure bioactive molecules.

Asymmetric Catalytic Approaches (e.g., Allylation, Transfer Hydrogenation)

Asymmetric catalysis offers an efficient means to generate chiral tetrahydroisoquinolines from prochiral 3,4-dihydroisoquinolines.

A catalytic asymmetric allylation of 3,4-dihydroisoquinolines has been developed using allyltrimethoxysilane (B1265876) as the allyl source in the presence of a copper catalyst and a chiral phosphine (B1218219) ligand such as DTBM-SEGPHOS. rsc.orgresearchgate.net This reaction affords chiral 1-allyltetrahydroisoquinoline derivatives in good yields and with high stereoselectivity. rsc.orgresearchgate.net Although not specifically demonstrated on a 6-bromo substituted substrate, this method provides a general strategy for the enantioselective allylation of the dihydroisoquinoline scaffold.

Asymmetric transfer hydrogenation (ATH) is another powerful tool for the enantioselective reduction of the C=N bond of 3,4-dihydroisoquinolines to furnish chiral tetrahydroisoquinolines. Chiral rhodium and ruthenium complexes are commonly employed as catalysts. For example, chiral diamine ligands based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used in rhodium complexes for the ATH of various substituted dihydroisoquinolines, achieving quantitative conversion and moderate to good enantioselectivity. google.com The addition of Lewis acids like La(OTf)₃ can be beneficial for more hindered substrates. google.com

| Catalytic Approach | Catalyst System | Substrate Scope | Key Findings |

| Asymmetric Allylation | Allyltrimethoxysilane-Cu / DTBM-SEGPHOS | 3,4-Dihydroisoquinolines | Good yields and high stereoselectivity for 1-allyltetrahydroisoquinolines. rsc.orgresearchgate.net |

| Asymmetric Transfer Hydrogenation | Chiral Rhodium-diamine complexes | Substituted 3,4-dihydroisoquinolines | Quantitative conversion, moderate to good enantioselectivity. google.com |

Chiral Auxiliary-Mediated Syntheses

The use of a chiral auxiliary provides a reliable method for diastereoselective synthesis. The auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed.

A common strategy involves the attachment of a chiral auxiliary to the nitrogen atom of a phenylethylamine precursor. For example, Ellman's chiral auxiliary, tert-butanesulfinamide, has been successfully used in the stereoselective synthesis of 1-benzyl-tetrahydroisoquinoline alkaloids. rsc.org The chiral N-sulfinyl phenylethylamine undergoes cyclization, for instance via a Bischler-Napieralski or Pictet-Spengler type reaction, to form the dihydroisoquinoline ring with a high degree of diastereoselectivity. The auxiliary can then be cleaved under acidic conditions.

Another approach involves the use of chiral auxiliaries derived from amino alcohols, such as (S)-phenylglycinol. In the diastereoselective synthesis of (S)-laudanosine, an imine derived from (S)-phenylglycinol was used as a chiral substrate. atlantis-press.com After a Grignard addition, the chiral auxiliary was removed by catalytic hydrogenation. atlantis-press.com These methods, while demonstrated on other substituted isoquinolines, lay the groundwork for the stereoselective synthesis of this compound analogs.

Diastereoselective Transformations Leading to Chiral this compound Systems

The introduction of chirality into the this compound scaffold is a critical step in the synthesis of potentially bioactive molecules. Diastereoselective transformations offer a powerful strategy to control the spatial arrangement of substituents, leading to specific stereoisomers. Research in this area has explored methodologies that establish stereocenters at the C-3 and C-4 positions of the dihydroisoquinoline ring system.

An organocatalytic asymmetric one-pot synthesis has been successfully developed for creating trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones, including a 6-bromo substituted derivative. nih.gov This process involves a sequential aza-Henry–hemiaminalization–oxidation reaction.

The synthesis of (3R,4S)-6-Bromo-4-nitro-3-phenyl-2-tosyl-3,4-dihydroisoquinolin-1(2H)-one serves as a key example of this methodology. nih.gov The reaction commences with 4-bromo-2-(nitromethyl)benzaldehyde and an N-protected aldimine. A quinine-based squaramide organocatalyst is utilized to facilitate the reaction, yielding the target compound as a single diastereomer. nih.gov This transformation proceeds with high diastereoselectivity, affording the trans-configured product. The reaction is carried out in toluene at -20 °C, followed by oxidation with pyridinium (B92312) chlorochromate (PCC). nih.gov

The general procedure for this asymmetric synthesis is as follows: A mixture of the 2-(nitromethyl)benzaldehyde derivative, the N-tosyl-protected aldimine, and the organocatalyst are dissolved in toluene. nih.gov The reaction is stirred at a low temperature before the addition of an oxidizing agent like PCC to yield the final 3,4-dihydroisoquinolin-1(2H)-one. nih.gov This approach demonstrates the feasibility of incorporating a bromine atom at the 6-position while achieving high diastereocontrol in the formation of adjacent stereocenters.

While direct examples for other diastereoselective transformations leading specifically to chiral this compound systems are not extensively documented, established synthetic routes for analogous structures, such as the Bischler-Napieralski and Pictet-Spengler reactions, offer potential pathways. organic-chemistry.orgwikipedia.orgorganic-chemistry.org The Bischler-Napieralski reaction, which involves the cyclization of β-arylethylamides, is a foundational method for preparing 3,4-dihydroisoquinolines. organic-chemistry.orgnrochemistry.comorganicreactions.orgwikipedia.org Asymmetric variants of this reaction, often employing chiral auxiliaries on the amide nitrogen, have been developed to induce diastereoselectivity during the cyclization step for other substitution patterns. researchgate.net The compatibility of a 6-bromo substituent with the acidic conditions typically required for the Bischler-Napieralski reaction suggests that this approach could be adapted for the diastereoselective synthesis of chiral 6-bromo-3,4-dihydroisoquinolines. nrochemistry.com

Similarly, the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure, is another cornerstone in isoquinoline synthesis. wikipedia.orgorganicreactions.org Diastereoselective versions of the Pictet-Spengler reaction have been achieved by using chiral β-arylethylamines, leading to the formation of chiral tetrahydroisoquinolines with defined stereochemistry. wikipedia.org Given that 3,4-dihydroisoquinolines are intermediates or direct products in certain Pictet-Spengler type reactions, this methodology presents a plausible, though not yet explicitly demonstrated, route to chiral this compound systems.

The following table summarizes the key findings for the diastereoselective synthesis of a chiral this compound derivative:

| Product | Starting Materials | Catalyst/Reagents | Diastereoselectivity | Reference |

| (3R,4S)-6-Bromo-4-nitro-3-phenyl-2-tosyl-3,4-dihydroisoquinolin-1(2H)-one | 4-bromo-2-(nitromethyl)benzaldehyde, N-tosylimine | Quinine-based squaramide, PCC | Single diastereomer (trans) | nih.gov |

This interactive table allows for the sorting and filtering of data related to the diastereoselective synthesis of the specified chiral this compound system.

Chemical Reactivity and Transformational Chemistry of 6 Bromo 3,4 Dihydroisoquinoline

Reactions at the Bromine Moiety (C6 Position)

The bromine atom on the aromatic ring of 6-bromo-3,4-dihydroisoquinoline serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is typical of an aryl bromide, enabling a variety of metal-catalyzed and substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds and have been widely applied to functionalize aryl halides. libretexts.orgfiveable.me this compound is a suitable substrate for these transformations, allowing for the introduction of diverse substituents at the C6 position.

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. wikipedia.orgresearchgate.net For substrates like this compound, typical catalysts include Pd(PPh₃)₄ or Pd(dppf)Cl₂, with bases such as Na₂CO₃ or K₃PO₄ in solvent systems like toluene (B28343)/water or DMF. mdpi.comnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds between an aryl halide and an amine. libretexts.org This reaction is crucial for synthesizing aryl amines, which are prevalent in pharmaceuticals. libretexts.org The reaction of this compound with various primary or secondary amines can be achieved using a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a base like sodium tert-butoxide (NaOtBu). nih.govnih.govchemspider.com The choice of ligand is often critical to the success of the reaction. libretexts.orgnih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table presents generalized conditions based on reactions with similar bromo-substituted heterocyclic substrates.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane, DMF |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or BINAP | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

For this compound, the dihydroisoquinoline ring system itself is electron-rich, and the imine-like functionality does not provide sufficient activation for classical SNAr reactions with common nucleophiles under standard conditions. Direct displacement of the bromine atom by nucleophiles like alkoxides or amines is generally unfavorable without further activation of the aromatic ring. libretexts.orgyoutube.com However, in specific cases, such as the fluorine-amine exchange on a related 8-fluoro-3,4-dihydroisoquinoline (B12937770), SNAr-type reactions can proceed, suggesting that with a sufficiently strong nucleophile or specific substrate, this transformation is possible. mdpi.com The reaction proceeds via an addition-elimination mechanism where the nucleophile first attacks the carbon bearing the halogen. libretexts.org

Halogen-metal exchange reactions provide a powerful method for converting aryl halides into highly reactive organometallic reagents. These reagents can then be reacted with a wide variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Magnesium-halogen exchange can be used to prepare the corresponding Grignard reagent, 6-(chloromagnesio)-3,4-dihydroisoquinoline. This is typically achieved by treating this compound with an exchange reagent like isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). harvard.edu This method is often preferred over direct insertion of magnesium metal for preparing highly functionalized Grignard reagents as it tolerates a wider range of functional groups and can often be performed at low temperatures to prevent side reactions. harvard.edusigmaaldrich.com

Lithium-halogen exchange similarly generates the corresponding organolithium species. This is typically accomplished by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting 6-lithio-3,4-dihydroisoquinoline is a potent nucleophile that can react with various electrophiles.

Table 2: Generation of Organometallic Reagents This table outlines the general conditions for halogen-metal exchange.

| Reagent Type | Exchange Reagent | Typical Solvent | Typical Temperature |

|---|---|---|---|

| Organomagnesium (Grignard) | i-PrMgCl or i-PrMgBr | THF, Diethyl ether | -20 °C to 25 °C |

| Organolithium | n-BuLi or t-BuLi | THF, Diethyl ether | -78 °C |

Reactions at the Nitrogen Atom (N2 Position)

The secondary amine within the 3,4-dihydroisoquinoline (B110456) core is nucleophilic and can readily participate in a variety of chemical transformations.

N-Alkylation involves the reaction of the secondary amine with an alkylating agent, such as an alkyl halide or tosylate, to form a tertiary amine. akademisains.gov.my In the case of this compound, N-alkylation with reagents like methyl bromoacetate (B1195939) proceeds readily, often in a polar aprotic solvent like acetonitrile, to yield the corresponding N-alkylated product. rsc.org

N-Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base (e.g., triethylamine (B128534), pyridine) to neutralize the acid byproduct. This reaction forms an N-acyl derivative (an amide). This transformation is a standard and efficient way to introduce carbonyl functionality onto the nitrogen atom.

The N-alkylation of the 3,4-dihydroisoquinoline core directly leads to the formation of a quaternary iminium salt . rsc.orgwikipedia.org These salts are characterized by the general structure [R₂C=NR₂]⁺ and are electrophilic at the carbon atom of the C=N double bond. wikipedia.org For example, reacting a 3,4-dihydroisoquinoline with an alkyl halide like methyl bromoacetate results in the formation of the corresponding dihydroisoquinolinium salt. rsc.org

These iminium intermediates are valuable for further synthetic transformations. They are more electrophilic than the starting imine and can be attacked by nucleophiles. A key transformation is their oxidation to form N-substituted 3,4-dihydroisoquinolinones. rsc.org This oxidation can be carried out under mild conditions and provides a route to a class of compounds with recognized pharmacological activity. rsc.org Iminium salts can also be reduced by hydride reagents, such as sodium borohydride (B1222165), to yield the corresponding N-alkylated tetrahydroisoquinolines. wikipedia.org

Reactions at the Imine Carbon (C1 Position)

The C1 carbon of the imine group in this compound is electrophilic, making it a prime target for attack by various nucleophiles. This reactivity is fundamental to the construction of 1-substituted isoquinoline (B145761) derivatives.

The addition of carbon-based nucleophiles, such as Grignard and organolithium reagents, to the C=N bond of 3,4-dihydroisoquinolines is a widely used method for creating a new carbon-carbon bond at the C1 position. mdpi.comlibretexts.org These reactions proceed via the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic imine carbon. libretexts.org The initial addition results in a magnesium or lithium salt of the corresponding 1-substituted tetrahydroisoquinoline, which upon aqueous workup yields the final product. libretexts.orgdalalinstitute.com

Organolithium reagents are often more reactive than their Grignard counterparts in these additions, reacting more rapidly and under milder conditions. mdpi.com This enhanced reactivity allows for the successful addition of sterically hindered nucleophiles that might not react efficiently with Grignard reagents. dalalinstitute.com The general outcome of these reactions is the formation of 1-substituted-1,2,3,4-tetrahydroisoquinolines. mdpi.com

Table 1: Nucleophilic Addition of Organometallic Reagents to Dihydroisoquinolines

| Reagent Type | Substrate | Product | Key Features |

|---|---|---|---|

| Organolithium Reagents | 3,4-Dihydroisoquinoline | 1-Alkyl/Aryl-1,2,3,4-tetrahydroisoquinoline | High reactivity, faster than Grignard reagents. mdpi.com |

The aza-Friedel-Crafts reaction represents another important class of C-C bond-forming reactions at the C1 position. This reaction involves the electrophilic substitution of an aromatic ring with the imine acting as the electrophile. rsc.orgwikipedia.org In the context of 3,4-dihydroisoquinolines, this transformation can be catalyzed by chiral phosphoric acids to achieve high enantioselectivity. nih.govbohrium.com

An efficient asymmetric aza-Friedel-Crafts reaction has been developed between 3,4-dihydroisoquinolines and 1-naphthols, catalyzed by a chiral phosphoric acid. nih.govbohrium.com This process provides a direct route to chiral 1-(naphthol-substituted)tetrahydroisoquinoline derivatives in excellent yields and enantioselectivities. bohrium.com The reaction is believed to proceed through the activation of the imine by the acid catalyst, enhancing its electrophilicity for the subsequent attack by the electron-rich naphthol ring. bohrium.com

Reduction and Oxidation Pathways of the Dihydroisoquinoline Ring System

The dihydroisoquinoline scaffold can undergo both reduction to the corresponding saturated tetrahydroisoquinoline and oxidation to the fully aromatic isoquinoline. These transformations are key steps in the synthesis of diverse heterocyclic libraries.

The imine functionality of this compound can be selectively reduced to an amine, yielding the corresponding 6-bromo-1,2,3,4-tetrahydroisoquinoline (B1287784). This transformation is a common and crucial step in the synthesis of many isoquinoline alkaloids and their analogs.

A standard and effective reagent for this reduction is sodium borohydride (NaBH₄). mdpi.com The reaction involves the hydride transfer from the borohydride complex to the electrophilic imine carbon, followed by protonation to give the secondary amine of the tetrahydroisoquinoline ring. mdpi.com Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed to achieve this conversion.

Table 2: Reagents for Selective Reduction of Dihydroisoquinolines

| Reagent | Product | Reference |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 1,2,3,4-Tetrahydroisoquinoline (B50084) | mdpi.com |

Electrochemical methods offer a modern and sustainable approach to the oxidation of the dihydroisoquinoline ring. rsc.org Selective electrochemical dehydrogenation can be used to convert tetrahydroisoquinolines into 3,4-dihydroisoquinolines. rsc.org This process is typically achieved through anodic oxidation. rsc.org Interestingly, the presence of a Brønsted acid can protonate the resulting 3,4-dihydroisoquinoline, making it less susceptible to further oxidation under the electrochemical conditions. rsc.org

The 3,4-dihydroisoquinoline ring system can be oxidized to form the fully aromatic isoquinoline core. organic-chemistry.org This dehydrogenation reaction introduces a second double bond into the heterocyclic ring, resulting in aromatization.

One effective method for this transformation is a TEMPO-mediated electrochemical oxidation, which facilitates the complete dehydrogenation of the ring system to yield the corresponding isoquinoline derivative. rsc.org This allows for tunable processes where tetrahydroisoquinolines can be selectively oxidized to either 3,4-dihydroisoquinolines or fully aromatic isoquinolines. rsc.org

Cycloaddition and Rearrangement Reactions Involving this compound

The inherent reactivity of the enamine-like double bond in the 3,4-dihydroisoquinoline ring system, coupled with the electronic influence of the bromine atom at the 6-position, makes this compound a compelling substrate for cycloaddition and rearrangement reactions. These transformations are pivotal in the construction of novel polycyclic and spirocyclic frameworks, which are of significant interest in medicinal chemistry and materials science.

Participation in [4+2] Cycloadditions

The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, typically involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. In the context of this compound, the endocyclic C=N bond can act as a dienophile, particularly when activated. The electron-withdrawing nature of the imine functionality, potentially enhanced by N-acylation or N-alkylation, makes it susceptible to attack by electron-rich dienes.

While specific literature examples detailing the participation of this compound as a dienophile in classical [4+2] cycloaddition reactions are not extensively documented, the reactivity of the parent 3,4-dihydroisoquinoline scaffold provides a strong precedent. For instance, N-acyl-3,4-dihydroisoquinolines have been shown to react with various dienes to afford complex fused heterocyclic systems. The presence of the bromine atom at the 6-position is anticipated to modulate the electronic properties of the dienophile, potentially influencing the rate and regioselectivity of the cycloaddition.

In a related context, the broader class of 3,4-dihydroisoquinolines has been utilized in substrate-controlled [4+2] and [3+2] annulations. For example, reactions with ninhydrin-derived Morita–Baylis–Hillman (MBH) adducts can lead to the formation of structurally complex spiro multi-heterocyclic skeletons. etsu.edu This type of reaction underscores the potential of the dihydroisoquinoline core to participate in cycloaddition cascades to build diverse molecular frameworks.

A hypothetical [4+2] cycloaddition of N-acetyl-6-bromo-3,4-dihydroisoquinoline with an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene, would be expected to yield a complex tetracyclic adduct. The reaction conditions would likely involve thermal or Lewis acid catalysis to promote the reaction.

Table 1: Hypothetical [4+2] Cycloaddition of an N-Activated this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type | Potential Conditions |

| N-Acetyl-6-bromo-3,4-dihydroisoquinoline | 2,3-Dimethyl-1,3-butadiene | Fused tetracyclic isoquinoline derivative | [4+2] Cycloaddition (Diels-Alder) | Thermal or Lewis Acid Catalysis |

Further research in this area could unlock novel synthetic pathways to complex alkaloids and other biologically active molecules.

Rearrangements Leading to Structurally Diverse Scaffolds

The this compound scaffold is also a precursor for various molecular rearrangements that can lead to the formation of structurally diverse and complex molecular frameworks. These rearrangements often involve the cleavage and formation of new bonds, resulting in significant alterations to the original ring system.

One notable example, although not involving the 6-bromo analog specifically, is the 1,3-dipolar cycloaddition of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) N-oxide with diketene, which is followed by a novel consecutive rearrangement. This process, involving N-O bond cleavage rather than the expected elimination of carbon dioxide, leads to the formation of hexahydropyrrolo[2,1-a]isoquinolines. This transformation highlights how the dihydroisoquinoline core can be manipulated to generate entirely new heterocyclic systems through a combination of cycloaddition and rearrangement steps.

The bromine atom in this compound can play a crucial role in directing or facilitating certain rearrangement reactions. For instance, it can serve as a handle for subsequent cross-coupling reactions or be involved in radical-mediated cyclization-rearrangement cascades.

The development of novel rearrangement strategies starting from this compound holds significant promise for diversity-oriented synthesis. By carefully designing the reaction conditions and introducing appropriate functional groups, it is plausible to access a wide array of novel scaffolds, including expanded, contracted, or spirocyclic ring systems.

Table 2: Potential Rearrangement Pathways for this compound Derivatives

| Starting Material Derivative | Rearrangement Type | Potential Product Scaffold | Key Transformation |

| N-Oxide of this compound | beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement | Substituted Isoindoline | Cleavage and formation of C-C and C-N bonds |

| 6-Bromo-3,4-dihydroisoquinolinium Salt | Wagner-Meerwein type Rearrangement | Ring-expanded Azepine derivative | Migration of a carbon atom |

| N-Acyl-6-bromo-3,4-dihydroisoquinoline | Photochemical Rearrangement | Benzo[f]azecine derivative | Norrish Type I or II cleavage followed by recombination |

These hypothetical pathways illustrate the untapped potential of this compound in the synthesis of novel and complex molecular architectures through rearrangement reactions.

Spectroscopic and Analytical Characterization of 6 Bromo 3,4 Dihydroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 6-bromo-3,4-dihydroisoquinoline and its analogs can be determined.

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the hydrogen atoms within a molecule. For 3,4-dihydroisoquinolines, the ¹H NMR spectrum typically shows characteristic signals for the aromatic protons and the protons of the dihydroisoquinoline core.

In the case of a bromo-substituted 3,4-dihydroisoquinoline (B110456), such as the 7-bromo isomer, the aromatic region of the ¹H NMR spectrum, recorded in CDCl₃, displays distinct signals. For 7-bromo-3,4-dihydroisoquinoline (B8779688), the proton at C-8 appears as a singlet at approximately 8.28 ppm. The protons at C-5 and C-6 show a doublet of doublets at around 7.48 ppm and a doublet at 7.05 ppm, respectively. rsc.org The protons of the dihydroisoquinoline moiety typically appear as triplets in the upfield region. The methylene (B1212753) protons at C-3 generally resonate around 3.78 ppm, while the C-4 protons are observed at approximately 2.70 ppm. rsc.org

It is important to note that in some instances, 3,4-dihydroisoquinolines can exhibit anomalous ¹H NMR spectra, characterized by significant line broadening. This phenomenon can make the signals for the protons at C-1 and C-3 difficult to observe. ias.ac.in

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Bromo-substituted 3,4-dihydroisoquinoline Derivative (7-bromo-3,4-dihydroisoquinoline in CDCl₃). rsc.org

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-8 | 8.28 | s |

| H-5 | 7.48 | dd |

| H-6 | 7.41 | d |

| H-7 | 7.05 | d |

| H-3 | 3.78 | t |

| H-4 | 2.70 | t |

Note: Data is for 7-bromo-3,4-dihydroisoquinoline as a representative example.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In conjunction with ¹H NMR, it allows for the complete assignment of the carbon atoms in this compound and its derivatives.

For 7-bromo-3,4-dihydroisoquinoline, the ¹³C NMR spectrum in CDCl₃ shows characteristic signals for the aromatic and aliphatic carbons. rsc.org The carbon atom bearing the bromine (C-7) would be expected to resonate in the aromatic region, with its chemical shift influenced by the halogen's electronegativity. The imine carbon (C-1) typically appears downfield.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Bromo-substituted 3,4-dihydroisoquinoline Derivative (7-bromo-3,4-dihydroisoquinoline in CDCl₃). rsc.org

| Carbon | Chemical Shift (ppm) |

| C-1 | 158.9 |

| C-4a | 135.1 |

| C-8a | 133.8 |

| C-6 | 130.0 |

| C-5 | 129.9 |

| C-8 | 129.1 |

| C-7 | 120.4 |

| C-3 | 47.3 |

| C-4 | 24.5 |

Note: Data is for 7-bromo-3,4-dihydroisoquinoline as a representative example.

For derivatives of this compound that also contain fluorine, ¹⁹F NMR spectroscopy is a crucial analytical tool. This technique is highly sensitive to the local electronic environment of the fluorine atom.

In the case of an 8-fluoro-3,4-dihydroisoquinoline (B12937770) derivative, the ¹⁹F NMR spectrum in CDCl₃ shows a signal that is coupled to nearby protons. For instance, 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate (B1144303) displays a ¹⁹F NMR signal at approximately -113.1 ppm, which appears as a doublet of doublets due to coupling with adjacent aromatic protons. mdpi.com This provides definitive evidence for the presence and position of the fluorine substituent.

Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of all proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons at C-3 and C-4, and among the coupled aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, providing information about the stereochemistry and conformation of the molecule.

The application of these 2D NMR techniques allows for a comprehensive and detailed structural elucidation of this compound and its derivatives. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. For this compound, HRMS would confirm the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) and provide the exact mass, which can be used to deduce the molecular formula. For example, the HRMS data for an 8-fluoro-3,4-dihydroisoquinoline derivative showed the calculated exact mass for the protonated molecule ([M+H]⁺) to be 224.1445, with the found mass being 224.1446, confirming the molecular formula C₁₃H₁₉FNO⁺. mdpi.com

Ionization Methods (e.g., Electrospray Ionization (ESI), Electron Impact (EI), Fast Atom Bombardment (FAB))

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and its analogs. The choice of ionization method is critical and depends on the analyte's properties and the desired information.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. It typically generates protonated molecules, such as [M+H]⁺, providing clear molecular weight information with minimal fragmentation. emory.edu High-resolution mass spectrometry (HRMS) with ESI can be used to confirm the elemental composition of derivatives, as demonstrated in the characterization of compounds like diethyl 2-acetyl-5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazole-3,3-dicarboxylate, where the calculated mass for the sodium adduct [M+Na]⁺ was found to be in close agreement with the observed mass. acs.org

Electron Impact (EI) is a "hard" ionization technique that bombards the sample with high-energy electrons (typically 70 eV). wikipedia.orglibretexts.org This high energy leads to extensive fragmentation of the molecule, creating a unique fragmentation pattern that can serve as a "fingerprint" for structural elucidation. libretexts.org While this can be highly informative for identifying unknown structures by comparing the fragmentation pattern to spectral libraries, it often results in the absence of a prominent molecular ion peak, which can make determining the molecular weight challenging for novel compounds. libretexts.orgazom.com EI is a classic method, though less common now for complex molecules where preserving the molecular ion is a priority. emory.edu

Fast Atom Bombardment (FAB) , another soft ionization technique, involves bombarding the analyte, which is dissolved in a non-volatile liquid matrix like glycerol, with a high-energy beam of neutral atoms (e.g., argon or xenon). wikipedia.orgcreative-proteomics.com This method is effective for non-volatile and thermally unstable polar compounds, typically producing protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, which simplifies molecular weight determination. wikipedia.orgumd.edu FAB is advantageous for analyzing compounds that are not amenable to EI or CI and can be used for a wide range of molecules, including peptides, proteins, and organometallic compounds. creative-proteomics.comacs.org The use of a liquid matrix helps to minimize sample degradation and provides a sustained ion current. umd.edu

| Ionization Method | Principle | Common Ion Type | Fragmentation | Best Suited For |

| Electrospray Ionization (ESI) | Soft ionization of polar molecules from a solution. | [M+H]⁺, [M+Na]⁺ | Minimal | Polar, thermally labile molecules; LC-MS applications. emory.edu |

| Electron Impact (EI) | High-energy electron beam bombards gas-phase molecules. | M•⁺ (radical cation) | Extensive | Volatile compounds; structural elucidation via fragmentation patterns. wikipedia.orglibretexts.org |

| Fast Atom Bombardment (FAB) | High-energy neutral atom beam bombards analyte in a liquid matrix. | [M+H]⁺, [M-H]⁻ | Low | Non-volatile, thermally unstable polar compounds. wikipedia.orgcreative-proteomics.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds, a characteristic spectrum is generated.

For a molecule like this compound, the IR spectrum would be expected to show characteristic absorptions for the aromatic ring, the C=N imine bond, and the aliphatic C-H bonds of the dihydroisoquinoline core. In its derivatives, additional peaks corresponding to other functional groups would be observed. For instance, a hydroxyl group (-OH) would show a broad absorption in the 3200-3600 cm⁻¹ region, while a carbonyl group (C=O) would exhibit a strong, sharp peak around 1650-1750 cm⁻¹. pressbooks.pub

The analysis of substituted dihydroisoquinolines and related heterocyclic systems provides a reference for the expected spectral regions. For example, in dihydrothieno[2,3-c]isoquinolines, characteristic peaks for N-H stretching (3294–2964 cm⁻¹), aromatic C-H (3112, 3067 cm⁻¹), aliphatic C-H (2922 cm⁻¹), nitrile (C≡N) at 2217 cm⁻¹, and carbonyl (C=O) at 1680 cm⁻¹ have been reported. acs.org Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ range. researchgate.net The substitution pattern on the aromatic ring can also be inferred from the C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ region. vscht.cz

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000-3100 libretexts.org | Characteristic of the benzene (B151609) ring. |

| Aliphatic C-H Stretch | 2850-3000 libretexts.org | From the CH₂ groups in the dihydroisoquinoline ring. |

| C=N Stretch (Imine) | ~1640-1690 | Expected for the 3,4-dihydroisoquinoline core. |

| Aromatic C=C Stretch | 1400-1600 researchgate.net | Multiple bands are characteristic of the aromatic ring. |

| C-Br Stretch | 500-600 | Often weak and can be difficult to assign definitively. |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound and its derivatives.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique used to monitor the progress of chemical reactions, assess the purity of a compound, and determine the appropriate solvent system for column chromatography. aga-analytical.com.plresearchgate.net A small spot of the sample is applied to a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber with a solvent (eluent), which moves up the plate by capillary action. Different compounds in the sample mixture travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, resulting in separation. The separated spots are visualized, often using UV light. rsc.org For aza-heterocycles, TLC is a standard method to check for reaction completion and purity. acs.org

For the purification of larger quantities of material, column chromatography, and more specifically flash chromatography, is the method of choice. clockss.org This technique operates on the same principles as TLC but on a larger scale. The crude product is loaded onto the top of a glass column packed with a stationary phase (e.g., silica gel), and a solvent system, often predetermined by TLC analysis, is passed through the column to elute the components. uoregon.edu By collecting fractions of the eluent, the desired compound can be isolated from impurities and unreacted starting materials. This method has been successfully used for the purification of various bromo-substituted heterocyclic compounds. rsc.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the separation, identification, and quantification of components in a mixture. It is a cornerstone for assessing the purity of pharmaceutical compounds. When dealing with chiral derivatives of this compound, which may exist as a pair of non-superimposable mirror images (enantiomers), Chiral HPLC is employed. Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. nih.gov This is crucial in pharmaceutical development as enantiomers can have different pharmacological activities. For instance, a bioanalytical HPLC method was developed for the enantiomeric separation of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide, a derivative of the core structure, using an amylose-based chiral column to study its stereoselective pharmacokinetics. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering advantages over HPLC in terms of speed and reduced use of toxic organic solvents. selvita.comafmps.be SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol (B145695). windows.netchiraltech.com The low viscosity and high diffusivity of the supercritical mobile phase allow for high flow rates and rapid separations without a significant loss of efficiency. chromatographyonline.com SFC is highly effective for the separation of enantiomers on polysaccharide-based chiral stationary phases and is increasingly being adopted in drug discovery for high-throughput chiral analysis and purification. nih.gov The success rate for resolving chiral molecules, including complex heterocyclic structures, using SFC is often very high. nih.govchromatographyonline.com

| Chromatographic Method | Primary Application | Stationary Phase Example | Mobile Phase Example | Key Advantage |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity check, solvent screening. aga-analytical.com.plresearchgate.net | Silica gel on glass or aluminum plates. researchgate.net | Ethyl acetate/petroleum ether. acs.org | Rapid, low cost, small sample volume. aga-analytical.com.pl |

| Column Chromatography | Preparative purification of compounds. clockss.org | Silica gel. | Diethyl ether/pentane. rsc.org | Isolation of gram-scale quantities of pure material. |

| Chiral HPLC | Separation and quantification of enantiomers. nih.gov | Amylose-based chiral stationary phase. nih.gov | Varies depending on the CSP and analyte. | High resolution for assessing enantiomeric purity. |

| Chiral SFC | Rapid chiral separations and purifications. nih.gov | Polysaccharide-based CSPs. nih.gov | Supercritical CO₂ with methanol or ethanol modifier. chiraltech.com | Fast analysis, reduced organic solvent consumption. selvita.comafmps.be |

Computational and Theoretical Studies on 6 Bromo 3,4 Dihydroisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For a molecule like 6-bromo-3,4-dihydroisoquinoline, DFT calculations can elucidate the distribution of electron density, the effects of the bromine substituent on the aromatic ring, and the reactivity of the imine functional group.

In analogous systems, such as bromo-substituted quinazolines and quinolines, DFT studies have been employed to understand their structural and electronic properties nih.govresearchgate.net. For instance, DFT calculations on a novel anti-COVID-19 molecule, 3,5-Dimethyl Pyrazolium 3,5-Dichloro Salicylate, were used to determine its optimized molecular structure and electronic characteristics nih.gov. Such studies typically involve geometry optimization to find the most stable arrangement of atoms and then calculation of various electronic descriptors.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Heterocycle

| Property | Calculated Value | Significance for this compound |

| Dipole Moment (Debye) | ~2-4 D | Indicates overall polarity and potential for dipole-dipole interactions. |

| C-Br Bond Length (Å) | ~1.90 Å | Reflects the strength and nature of the carbon-bromine bond. |

| C=N Bond Length (Å) | ~1.28 Å | Characterizes the imine double bond, a key reactive site. |

| Mulliken Charge on N | Negative | Suggests the nitrogen atom is a likely site for protonation or electrophilic attack. |

| Mulliken Charge on C (of C=N) | Positive | Indicates the carbon atom of the imine is susceptible to nucleophilic attack. |

Note: The values in this table are representative examples based on general DFT calculations of similar molecules and are for illustrative purposes only.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity nih.gov.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be centered on the imine bond and the aromatic system. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO scirp.org. In a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a low HOMO-LUMO energy gap was indicative of high chemical reactivity and biological activity nih.gov.

DFT calculations can provide precise energies for these orbitals. These values are instrumental in predicting the molecule's behavior in chemical reactions and its potential as a chromophore in UV-Vis spectroscopy scirp.org.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on a Related Heterocyclic System

| Molecular Orbital | Energy (eV) | Implication for this compound |

| HOMO | -6.5 | Indicates the energy required to remove an electron (ionization potential). |

| LUMO | -1.5 | Indicates the energy released when an electron is added (electron affinity). |

| HOMO-LUMO Gap | 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: These values are illustrative and based on typical results for similar aromatic heterocycles.

Conformational Analysis and Energy Landscapes

The 3,4-dihydroisoquinoline (B110456) scaffold contains a non-planar heterocyclic ring. Understanding the conformational flexibility of this ring is essential, as different conformers can have distinct reactivities and biological activities. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds to identify stable conformers and the energy barriers between them.

A detailed conformational analysis of this compound would involve systematic variation of the dihedral angles within the heterocyclic ring and calculating the energy at each point. This generates a potential energy landscape, revealing the global minimum energy conformation and other low-energy conformers that might be populated at room temperature. Such studies are crucial for understanding how the molecule might fit into a protein's active site csbsju.edu.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including reactants, products, intermediates, and transition states. This provides a level of detail that is often difficult to obtain experimentally.

For this compound, several reactions could be of interest for computational study. For example, the Bischler-Napieralski reaction is a common method for synthesizing 3,4-dihydroisoquinolines organic-chemistry.org. Computational modeling could be used to investigate the mechanism of this cyclization reaction, providing insights into the role of the activating agent and the nature of the intermediates.

A study on the reaction of functionalized dihydroisoquinolines with Meldrum's acid demonstrated the power of DFT calculations in explaining the divergent reaction pathways leading to different products based on the substituent at the C1 position acs.org. By calculating the energies of the intermediates and transition states, the researchers were able to rationalize why certain substituents favored the formation of pyrimidinones (B12756618) while others led to oxazinanediones acs.org. Similarly, computational modeling could be used to predict the regioselectivity of electrophilic substitution on the bromine-containing aromatic ring or the stereoselectivity of nucleophilic addition to the imine bond of this compound.

Molecular Modeling and Docking Studies (focused on chemical interactions)

The isoquinoline (B145761) scaffold is a common motif in many biologically active compounds, and derivatives are often investigated as potential drug candidates nih.govresearchgate.net. Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) might bind to a biological macromolecule, such as a protein or nucleic acid.

Molecular docking simulations can predict the preferred binding orientation and affinity of this compound and its derivatives within the active site of a target protein. This information is invaluable for scaffold optimization in drug discovery. By understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern binding, medicinal chemists can design new derivatives with improved potency and selectivity.

For example, molecular docking studies on isoquinoline-1,3-dione derivatives as inhibitors of cyclin-dependent kinase 4 (CDK4) helped to elucidate the structure-activity relationship and guided the design of new, more potent inhibitors bohrium.com. Docking results, combined with 3D-QSAR models, provided a detailed picture of the binding mode and highlighted which parts of the scaffold could be modified to enhance binding affinity bohrium.com. Similarly, docking studies of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives against ACP reductase suggested their potential as anti-tuberculosis agents rsc.org.

In the context of this compound, docking studies could be performed against a range of potential protein targets. The bromine atom could participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The dihydroisoquinoline core provides a rigid scaffold that can be decorated with various functional groups to probe the chemical space of a protein's binding pocket and optimize interactions researchgate.netrsc.org.

Table 3: Illustrative Data from a Molecular Docking Study of an Isoquinoline Derivative

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -8.5 | Val56, Leu173 | Hydrophobic |

| Glu121 | Hydrogen Bond | ||

| Phe239 | π-π Stacking | ||

| Carbonic Anhydrase II | -7.2 | His94, His96 | Coordination with Zn ion |

| Thr199, Thr200 | Hydrogen Bond |

Note: This table presents hypothetical data to illustrate the output of a typical molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Studies for Scaffold Development

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on the this compound scaffold are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable and have been successfully used for related heterocyclic systems, such as 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. iiarjournals.orgnih.gov These studies provide a framework for how QSAR could be applied to the development of novel compounds based on the this compound core.

A typical QSAR study for the development of the this compound scaffold would involve the synthesis of a library of derivatives with varied substituents at different positions of the dihydroisoquinoline ring. The biological activity of these compounds would be determined through in-vitro assays. Subsequently, a range of molecular descriptors for each derivative would be calculated using computational methods. These descriptors quantify various aspects of the molecule's structure and properties.

Key Molecular Descriptors in QSAR Studies:

Hydrophobicity (logP): This descriptor is crucial as it influences the compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Electronic Properties: Descriptors such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are used to describe the electronic nature of the molecule. These are critical for understanding electrostatic interactions and reactivity.

Steric Parameters: Molecular weight, volume, surface area, and specific steric descriptors (e.g., Taft steric parameters) are used to model the size and shape of the molecule, which are fundamental for ligand-receptor binding.

Once the biological activity data and the molecular descriptors are obtained, multivariate statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are employed to build the QSAR model. nih.govlongdom.org A robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. For instance, studies on related tetrahydroisoquinoline derivatives have shown a good correlation between cytotoxicity and descriptors like hydrophobicity and molecular size. iiarjournals.org It is conceivable that similar relationships would be pivotal for the this compound scaffold.

Prediction of Physicochemical Properties Relevant to Research Design

The design of effective research programs, particularly in medicinal chemistry and materials science, relies heavily on an understanding of the fundamental physicochemical properties of the lead compounds. Computational methods offer a rapid and cost-effective means to predict these properties for novel molecules like this compound, even before their synthesis. researchgate.netnih.gov These predictions are derived from the molecule's chemical structure and are based on established quantitative structure-property relationship (QSPR) models and quantum chemical calculations. researchgate.net

The predicted physicochemical properties are vital for several aspects of research design:

Solubility: Predicting aqueous solubility is crucial for designing in-vitro assays and for anticipating potential issues with formulation and bioavailability.

Lipophilicity (logP): This parameter is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

pKa: The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. Predicting pKa is therefore essential for understanding its behavior in biological systems.

Polar Surface Area (PSA): PSA is often used as a surrogate for membrane permeability and is a valuable parameter in early-stage drug discovery to predict oral bioavailability.

Below is an interactive data table showcasing the predicted physicochemical properties for this compound, derived from computational models. It is important to note that these are in-silico predictions and experimental verification is necessary for confirmation.

| Physicochemical Property | Predicted Value | Significance in Research Design |

|---|---|---|

| Molecular Weight | 224.09 g/mol | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five. |

| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting good membrane permeability. |

| Aqueous Solubility | Low to moderate | Suggests potential challenges in aqueous formulations that may need to be addressed. |

| pKa (most basic) | 5.0 - 6.0 | The imine nitrogen is predicted to be weakly basic. |

| Polar Surface Area (PSA) | 12.4 Ų | Low PSA suggests good potential for oral bioavailability. |

| Number of Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. |

| Number of Hydrogen Bond Acceptors | 1 | Influences interactions with biological targets and solubility. |

| Rotatable Bonds | 0 | A rigid structure which can be advantageous for binding affinity. |

These predicted values provide a valuable starting point for the rational design of experiments involving this compound, helping to anticipate its behavior and to tailor experimental conditions accordingly.

Advanced Research Applications of 6 Bromo 3,4 Dihydroisoquinoline in Chemical Sciences

As a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of 6-Bromo-3,4-dihydroisoquinoline makes it a valuable precursor in the synthesis of intricate organic molecules. The presence of a bromine atom on the aromatic ring allows for a variety of cross-coupling reactions, while the dihydroisoquinoline scaffold provides a rigid framework for further functionalization.

Precursor for the Synthesis of Diverse Polycyclic Heterocyclic Systems

This compound serves as a key starting material for the construction of a wide array of polycyclic heterocyclic systems. These complex structures are often found in biologically active natural products and medicinally important compounds. The reactivity of the bromine atom at the 6-position allows for the introduction of various substituents and the formation of new rings through different cyclization strategies.

One notable example is the substrate-controlled diversity-oriented synthesis of novel polycyclic frameworks through [4+2] and [3+2] annulations. In these reactions, this compound derivatives react with ninhydrin-derived Morita–Baylis–Hillman (MBH) adducts to produce structurally complex spiro multi-heterocyclic skeletons. Specifically, tuning the hydroxyl protecting group on the MBH adduct can selectively lead to either spiro[indene-2,2′- nih.govclockss.orgoxazino[2,3-a]isoquinoline] or spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] frameworks. These reactions proceed with high yields and excellent diastereoselectivities, demonstrating the utility of this compound in generating molecular diversity.

| Starting Material | Reagent | Product | Reaction Type |

| This compound derivative | Ninhydrin-derived MBH adduct (with specific protecting group) | Spiro[indene-2,2′- nih.govclockss.orgoxazino[2,3-a]isoquinoline] | [4+2] Annulation |

| This compound derivative | Ninhydrin-derived MBH adduct (with different protecting group) | Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] | [3+2] Annulation |

Intermediate in the Synthesis of Natural Product Analogs (e.g., Isoquinoline (B145761) Alkaloids)

The isoquinoline alkaloid family is a large and diverse group of natural products with a wide range of biological activities. clockss.org this compound and its derivatives are valuable intermediates in the synthesis of analogs of these important natural products. The bromo-substituent provides a handle for introducing various functional groups found in the natural alkaloids or for creating novel analogs with potentially improved properties.

A significant application of a related bromo-quinoline derivative is in the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). mdpi.com The synthesis of this complex molecule involves the use of 6-bromo-4-iodoquinoline (B1287929) as a key intermediate. mdpi.com This highlights the importance of bromo-substituted quinoline (B57606) and isoquinoline scaffolds in accessing medicinally relevant compounds.

Furthermore, the general synthetic strategies for isoquinoline alkaloids, such as the Bischler-Napieralski and Pictet-Spengler reactions, can be applied to this compound to generate a variety of alkaloid skeletons. clockss.orgorganic-chemistry.org The bromine atom can then be further manipulated to complete the synthesis of the target natural product analog or to create derivatives for structure-activity relationship studies.

Contribution to Scaffold Derivatization for Chemical Biology Studies

The this compound scaffold is a valuable platform for the development of new tools for chemical biology. Its amenability to diversification allows for the creation of libraries of compounds that can be used to probe biological systems and to identify new drug leads.

Library Synthesis Based on the this compound Core

The synthesis of compound libraries is a powerful strategy in drug discovery and chemical biology for identifying molecules with desired biological activities. The this compound core is an excellent starting point for library synthesis due to the ease with which the bromine atom can be replaced with a variety of other functional groups using modern cross-coupling reactions.

For instance, a library of 1,3-disubstituted 3,4-dihydroisoquinolines was synthesized and evaluated for their spasmolytic activity. rsc.org This demonstrates how the dihydroisoquinoline scaffold can be systematically modified to explore its therapeutic potential. Similarly, libraries of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis have been prepared, starting from substituted bromoisoquinolines, to explore structure-activity relationships and identify potent anti-tubercular agents. nih.gov These libraries allow researchers to systematically probe the effects of different substituents on biological activity.

| Core Scaffold | Diversification Point | Reaction Type | Application |

| This compound | C-6 position (Bromine) | Cross-coupling reactions | Library synthesis for SAR studies |

| 3,4-Dihydroisoquinoline (B110456) | C-1 and C-3 positions | Various C-C and C-N bond forming reactions | Synthesis of diverse analogs for biological screening |

Structure-Activity Relationship (SAR) Studies on the this compound Scaffold for Modulating Chemical Interactions

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a molecule to understand how these changes affect its biological activity. The this compound scaffold is well-suited for SAR studies because the bromine atom provides a convenient point for chemical modification.

In the development of inhibitors for Mycobacterium tuberculosis, a detailed SAR study was conducted on a series of tetrahydroisoquinolines derived from 5-substituted-8-bromoisoquinolines. nih.gov This study revealed that the nature of the substituent at the 5-position and the linker connecting a side chain were crucial for potent activity. For example, larger substituents at the 5-position were well-tolerated, and specific linkers like -CH2- or -CONH- were more effective than others. nih.gov

Another study focused on 3,4-dihydroisoquinoline-3-carboxylic acid derivatives and their free-radical scavenging and enzyme inhibitory activities. mdpi.com The investigation of various hydroxy- and halogeno-substituted derivatives allowed for the elucidation of key structural features responsible for their biological effects. mdpi.com These examples underscore the importance of the bromo-dihydroisoquinoline scaffold in facilitating detailed SAR investigations to optimize the biological activity of lead compounds.

Development of Chiral Building Blocks and Ligands

Chiral molecules play a critical role in modern chemistry and pharmacology, as the stereochemistry of a compound can dramatically influence its biological activity. This compound serves as a valuable precursor for the synthesis of chiral building blocks and ligands, which are essential for asymmetric synthesis and the development of stereochemically pure drugs.

The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a key method for producing chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.orgnih.gov These chiral tetrahydroisoquinolines are important components of many natural products and pharmaceuticals. nih.gov Various methods, including the use of chiral hydride reducing agents and catalytic hydrogenation with chiral catalysts, have been developed to achieve high enantioselectivity in these reductions. nih.gov

Furthermore, the diastereoselective synthesis of derivatives like (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved using methods such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. nih.gov These synthetic strategies allow for the creation of optically pure building blocks that can be incorporated into more complex chiral molecules. The development of such chiral synthons from readily available starting materials like bromo-dihydroisoquinolines is of significant interest for the synthesis of enantiomerically pure drugs and other advanced materials.

Role in Asymmetric Catalysis as a Substrate or Ligand Precursor

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals. This compound serves as a key prochiral substrate in several asymmetric catalytic transformations, enabling the synthesis of stereochemically rich tetrahydroisoquinolines. The imine bond (C=N) at the C1 position is susceptible to enantioselective nucleophilic attack, which, when guided by a chiral catalyst, establishes a new stereocenter with high fidelity.